molecular formula C9H8F3NO2 B12439345 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone

Katalognummer: B12439345
Molekulargewicht: 219.16 g/mol
InChI-Schlüssel: DJOIRJDBONWDIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H8F3NO2 It features a trifluoromethoxy group attached to a phenyl ring, which is further substituted with an amino group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone typically involves the following steps:

    Nitration: The starting material, 1-(trifluoromethoxy)benzene, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The final step involves the acylation of the amino-substituted benzene with ethanoyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanoic acid.

    Reduction: 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanol.

    Substitution: Derivatives with different functional groups replacing the amino group.

Wissenschaftliche Forschungsanwendungen

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Wirkmechanismus

The mechanism by which 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[4-amino-2-(methoxy)phenyl]ethanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-[4-amino-2-(trifluoromethyl)phenyl]ethanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Eigenschaften

Molekularformel

C9H8F3NO2

Molekulargewicht

219.16 g/mol

IUPAC-Name

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO2/c1-5(14)7-3-2-6(13)4-8(7)15-9(10,11)12/h2-4H,13H2,1H3

InChI-Schlüssel

DJOIRJDBONWDIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)N)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.